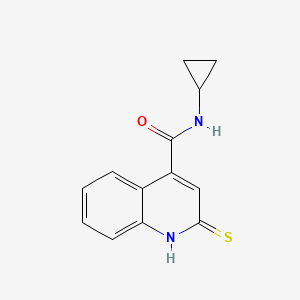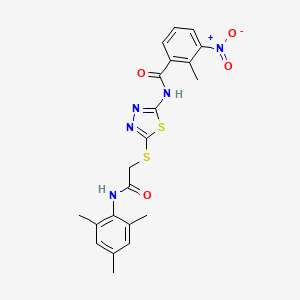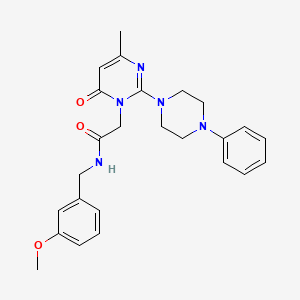![molecular formula C22H20N2O3 B2458504 Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 337496-62-5](/img/structure/B2458504.png)
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as BPC-157, is a synthetic peptide that has caught the attention of researchers due to its potential therapeutic applications. This peptide has been shown to have a wide range of beneficial effects on the body, including promoting wound healing, reducing inflammation, and protecting against organ damage. In
Aplicaciones Científicas De Investigación
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its therapeutic potential in various animal models. It has been shown to promote wound healing, reduce inflammation, and protect against organ damage. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has also been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease (IBD) and gastric ulcers. In addition, Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have neuroprotective effects and may have potential in the treatment of brain injuries and disorders.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to work by promoting the production of growth factors and cytokines, which are important for tissue repair and regeneration. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate also has anti-inflammatory effects and may help to reduce oxidative stress, which can lead to tissue damage.
Biochemical and Physiological Effects:
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can help to improve blood flow and oxygen delivery to tissues, which is important for wound healing and tissue repair. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has also been shown to reduce inflammation and protect against oxidative stress, which can help to prevent tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is that it is a stable and relatively easy to synthesize peptide. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate. One area of interest is its potential in the treatment of brain injuries and disorders. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have neuroprotective effects and may have potential in the treatment of traumatic brain injuries, stroke, and neurodegenerative disorders. Another area of interest is its potential in the treatment of gastrointestinal disorders, such as IBD and gastric ulcers. Further research is needed to fully understand the therapeutic potential of Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate and its mechanism of action.
Métodos De Síntesis
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the amino acids in a specific sequence to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-14(2)27-21(24)18(13-23)20(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,20H,3,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYPSSUHELJFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C3=CC=CC=C3)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)

![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)

![7-[(4-Fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2458437.png)
![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)
![2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2458440.png)

